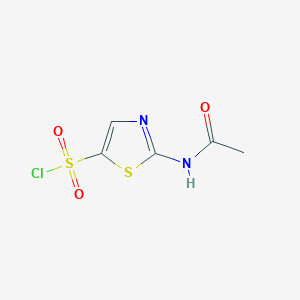

2-Acetamido-1,3-thiazole-5-sulfonyl chloride

Description

2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a sulfonyl chloride derivative of the 1,3-thiazole scaffold, characterized by an acetamido group at position 2 and a sulfonyl chloride moiety at position 3. It is a key intermediate in pharmaceutical synthesis, particularly for carbonic anhydrase inhibitors like acetazolamide and its derivatives . The compound is identified by multiple CAS numbers (e.g., 69812-30-2, 654072-71-6) and synonyms, including 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride and 2-Acetamidothiazole-5-sulfonylchloride . Its molecular formula is C₅H₅ClN₂O₃S₂, with a molecular weight of 240.70 g/mol .

Properties

IUPAC Name |

2-acetamido-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOHVKFYBJLEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990077 | |

| Record name | N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69812-30-2 | |

| Record name | 2-Acetamidothiazole-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69812-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 69812-30-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Acetamido-1,3-thiazole-5-sulfonyl chloride (CAS Number: 654072-71-6) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 240.7 g/mol. It is characterized as a sulfonamide derivative, which often exhibits significant biological activities due to the presence of the sulfonyl chloride functional group.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅ClN₂O₃S₂ |

| Molecular Weight | 240.7 g/mol |

| CAS Number | 654072-71-6 |

| Purity | ≥95% |

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Research indicates that compounds in this class can inhibit specific enzymes and pathways involved in cancer cell proliferation and survival.

- Inhibition of HSET (KIFC1) : A study highlighted the compound's potential to inhibit HSET, a mitotic kinesin crucial for centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation and subsequent cell death in cancerous cells .

- Antitumor Activity : The compound has been evaluated for its antitumor properties through screening at the National Cancer Institute (NCI). It demonstrated significant activity against various cancer cell lines, indicating its potential as an anticancer agent .

Antitumor Screening

A series of derivatives related to this compound were synthesized and tested for antitumor activity. One notable derivative showed a GI50 value of 25.1 µM against RPMI-8226 leukemia cells, indicating substantial cytotoxic effects . The results from these studies are summarized in the table below:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| N-(3-methylbenzothiazol-2-yl)-N′-(1-benzodiazolyl-sulfonyl)urea | RPMI-8226 (leukemia) | 25.1 |

| Sulofenur | EKVX (lung cancer) | 1.7 |

| PC-3 (prostate) | 28.7 | |

| OVCAR-4 (ovarian) | 25.9 | |

| CAKI-1 (renal) | 15.9 | |

| MDA-MB-435 (breast) | 27.9 |

Mechanistic Studies

Further mechanistic studies revealed that the compound acts competitively with ATP in inhibiting HSET activity, suggesting that it could be developed into a selective therapeutic agent targeting mitotic processes in cancer cells .

Safety and Toxicology

The compound is classified as corrosive under GHS hazard classifications, necessitating careful handling during laboratory use. Its safety profile should be assessed through comprehensive toxicological studies before clinical applications are considered.

Scientific Research Applications

Chemical Properties and Structure

2-Acetamido-1,3-thiazole-5-sulfonyl chloride is characterized by its thiazole ring structure, which contributes to its biological activity. The compound's molecular formula is , and it features a sulfonyl chloride functional group that enhances its reactivity in synthesis processes.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of novel anticancer agents. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines:

| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|---|

| N-(3-methylbenzothiazol-2-yl)-N′-(1-benzodiazolyl-sulfonyl)urea | RPMI-8226 leukemia | 25.1 | 77.5 | 93.3 |

| N-(6-chloro-1,3-benzothiazole-2-yl)-1-(2,5-dimethoxyphenyl)methenamine | MDA-MB-435 breast cancer | 15.1 | N/A | N/A |

These studies indicate that derivatives of the thiazole compound exhibit selective cytotoxicity towards specific cancer types, suggesting a promising avenue for drug development focused on targeted cancer therapies .

Anthelmintic Activity

The compound has also been investigated for its anthelmintic properties. Research indicates that thiazole derivatives can disrupt the metabolic processes of parasitic worms, making them potential candidates for developing new anthelmintic drugs .

Case Study 1: Cancer Cell Line Inhibition

A study conducted on the inhibition of HSET (KIFC1), a mitotic kinesin essential for centrosome clustering in cancer cells, demonstrated that compounds derived from this compound exhibited micromolar inhibition levels. This suggests a potential application in targeting specific pathways involved in cancer cell proliferation .

Case Study 2: Synthesis of Novel Anticancer Agents

In another investigation, researchers synthesized a series of thiazole-based compounds utilizing this compound as a key intermediate. These compounds were screened against various cancer cell lines, revealing promising anticancer activity with specific structural modifications leading to enhanced potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between 2-acetamido-1,3-thiazole-5-sulfonyl chloride and related sulfonyl chloride derivatives:

Key Observations:

Core Heterocycle Differences: The 1,3-thiazole core (as in the target compound) has one nitrogen atom, whereas 1,3,4-thiadiazole derivatives (e.g., 5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride) contain two nitrogen atoms, increasing electron deficiency and reactivity toward nucleophilic substitution .

Substituent Effects :

- Electron-withdrawing groups (e.g., -Br in 2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride) enhance electrophilicity at the sulfonyl chloride group, facilitating reactions with amines or alcohols .

- Steric hindrance from substituents like phenyl or methyl groups (e.g., 4-methyl-2-phenyl derivatives) can reduce reaction rates in crowded environments .

Pharmacological Relevance :

- The target compound and its 1,3,4-thiadiazole analog are critical in synthesizing acetazolamide-related drugs, but the thiazole-based derivative exhibits improved metabolic stability compared to thiadiazole analogs .

Physical Properties :

- Melting points vary significantly: 76–78°C for 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride vs. ~214°C for 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (a precursor) .

Synthetic Applications :

- Thiol-disulfide exchange reactions (e.g., in ) are common for sulfur-containing analogs, but sulfonyl chlorides typically undergo direct nucleophilic substitution without requiring activation .

Preparation Methods

Reaction Mechanism

-

Electrophilic Substitution : Chlorosulfonic acid acts as an electrophile, attacking the electron-rich 5-position of the thiazole ring.

-

Intermediate Formation : A sulfonic acid intermediate forms, which is subsequently converted to the sulfonyl chloride via reaction with excess ClSO₃H.

-

Quenching : The reaction is quenched with ice-cold water to precipitate the product, minimizing hydrolysis of the sulfonyl chloride group.

Representative Protocol :

-

Reactants : 2-Acetamido-1,3-thiazole (1 eq), chlorosulfonic acid (3 eq)

-

Conditions : Stirred at 0–5°C under nitrogen for 4–6 hours.

-

Workup : Quenched with ice water, extracted with dichloromethane, and purified via recrystallization (ethyl acetate/hexane).

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include temperature, stoichiometry, and solvent selection.

Temperature Control

Exothermic sulfonation necessitates low temperatures (0–5°C) to suppress side reactions. Elevated temperatures (>10°C) lead to:

Stoichiometric Ratios

A 3:1 molar ratio of ClSO₃H to thiazole precursor ensures complete conversion. Substoichiometric amounts result in unreacted starting material, while excess ClSO₃H increases corrosion risks and purification challenges.

Solvent Systems

-

Solvent-Free : Direct mixing of reactants is common but requires meticulous temperature control.

-

Diluent Use : Dichloromethane or chloroform moderates reactivity, enabling slower, controlled sulfonation.

Alternative Sulfonylating Agents

While ClSO₃H dominates industrial synthesis, other agents have been explored for niche applications:

| Agent | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Sulfuryl chloride (SO₂Cl₂) | 40°C, 8h, DCM | 55% | Mild conditions | Lower regioselectivity |

| Thionyl chloride (SOCl₂) | Reflux, 12h | 48% | Inexpensive | Requires anhydrous conditions |

| Pyridine-SO₃ complex | RT, 6h, MeCN | 62% | Reduced corrosion risk | Longer reaction times |

Purification and Characterization

Post-synthesis purification is critical due to the compound’s sensitivity to moisture.

Recrystallization

Analytical Validation

-

HPLC-UV : λ = 254 nm, retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN).

-

FT-IR : Key peaks at 1360 cm⁻¹ (S=O asym. stretch) and 1180 cm⁻¹ (S=O sym. stretch).

-

¹H NMR (DMSO-d₆): δ 2.1 (s, 3H, CH₃CO), 2.5 (s, 3H, thiazole-CH₃), 7.8 (s, 1H, NH).

Scalability and Industrial Considerations

Large-scale production (≥1 kg batches) introduces challenges:

Heat Dissipation

Waste Management

-

Neutralization : Spent reagents treated with NaOH to form non-hazardous sulfates.

-

Solvent Recovery : Dichloromethane distilled and reused, reducing environmental impact.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on efficiency, cost, and practicality:

| Method | Yield | Purity | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| ClSO₃H (Standard) | 72% | 95% | 12.50 | High |

| SO₂Cl₂ | 55% | 89% | 9.80 | Moderate |

| Pyridine-SO₃ | 62% | 92% | 14.20 | Low |

Emerging Methodologies

Recent advances focus on catalytic sulfonation and flow chemistry:

Catalytic Sulfonation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.